

Application Notes: Electrochemical Performance of Electrolytes Containing Trimethylene Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethylene sulfate

Cat. No.: B092673

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Introduction

Trimethylene sulfate (TMS), also known as 1,3,2-dioxathiane-2,2-dioxide, is a cyclic sulfate compound investigated as a functional electrolyte additive in lithium-ion batteries (LIBs).^{[1][2]} It is part of a class of sulfur-containing additives that play a critical role in forming a stable and effective solid electrolyte interphase (SEI) on the surface of electrodes. A robust SEI is essential for the long-term cycling stability and safety of LIBs, as it prevents continuous electrolyte decomposition while allowing for Li-ion transport.^[3] The addition of TMS to conventional carbonate-based electrolytes has been shown to modify the composition of the SEI, leading to improved electrochemical performance, including enhanced capacity retention and cycling stability.^{[1][2]} These notes provide an overview of the performance benefits, underlying mechanisms, and experimental protocols for evaluating TMS-containing electrolytes.

Mechanism of Action

The primary function of TMS as an electrolyte additive is to participate in the formation of the SEI layer on the anode during the initial charging cycles.^{[4][5]} It is believed that cyclic sulfates like TMS have a higher reduction potential compared to the primary electrolyte solvents, such as ethylene carbonate (EC).^{[1][2]} This preferential reduction allows TMS to decompose on the anode surface first, forming a stable passivation layer.

The SEI derived from TMS is thought to be rich in organic sulfur-containing species.^[1] This composition contributes to a more stable, compact, and smooth SEI film with lower impedance

compared to the SEI formed from standard electrolytes.[4] A well-formed SEI layer effectively suppresses further electrolyte decomposition and solvent co-intercalation into the graphite anode, which are common causes of capacity fade and impedance growth.[4] However, studies have also shown that when used alone, the SEI formed by some sulfate additives may not be sufficiently stable for prolonged cycling at elevated temperatures.[2] Combining TMS with other additives like vinylene carbonate (VC) can sometimes offer synergistic effects, though the primary benefits in such combinations are often attributed to VC.[1][2]

Data Presentation

The following tables summarize the quantitative data on the electrochemical performance of graphite electrodes in electrolytes with and without trimethylene sulfite/sulfate additives, as reported in the literature.

Table 1: Initial Charge/Discharge Performance of Graphite Electrodes

Electrolyte Composition	Initial Charge Capacity (mAh g ⁻¹)	Source
1.0 M LiPF ₆ in EC:EMC (3:7, v/v)	332.54	[4][5]
1.0 M LiPF ₆ in EC:EMC with TMS	362.93	[4][5]

Table 2: Cycling Stability of Graphite Electrodes after 100 Cycles

Electrolyte Composition	Charge Capacity (mAh g ⁻¹)	Capacity Retention Rate (%)	Source
1.0 M LiPF ₆ in EC:EMC (3:7, v/v)	321.05	96.6	[4]
1.0 M LiPF ₆ in EC:EMC with TMS	353.4	97.4	[4]

Table 3: Rate Capability of Li-ion Batteries with TMS Additive

C-Rate	Discharge Specific Capacity (mAh g ⁻¹) with 2 wt% TMS	Discharge Specific Capacity (mAh g ⁻¹) with 5 wt% TMS	Capacity Retention Rate (%) with 2 wt% TMS	Capacity Retention Rate (%) with 5 wt% TMS	Source
10 C	114.1	120.4	70.2	75.3	[6]

Note: The referenced studies sometimes use the term trimethylene sulfite and **trimethylene sulfate** (TMS) to refer to similar cyclic sulfur-containing additives. The data presented reflects the findings as reported in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on common practices described in the cited literature for evaluating electrolytes with TMS.

1. Electrolyte Preparation

- Objective: To prepare a baseline electrolyte and a TMS-containing electrolyte.
- Materials:
 - Battery-grade lithium hexafluorophosphate (LiPF_6)
 - Battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 volume ratio)
 - **Trimethylene sulfate** (TMS) additive
- Procedure:
 - Inside an argon-filled glovebox with H_2O and O_2 levels below 0.1 ppm, mix EC and EMC in a 3:7 volume ratio to create the solvent base.
 - Slowly dissolve LiPF_6 salt into the solvent mixture while stirring until a final concentration of 1.0 M is achieved. This is the baseline electrolyte.
 - To prepare the test electrolyte, add a specified weight percentage (e.g., 2-5 wt%) of TMS to the baseline electrolyte.^[6]
 - Stir the solution until the TMS additive is completely dissolved.

2. Cell Assembly (CR2032 Coin Cell)

- Objective: To assemble a half-cell for electrochemical testing of the prepared electrolytes.
- Materials:
 - Graphite anode
 - Lithium metal foil as the counter/reference electrode
 - Celgard 2400 separator
 - CR2032 coin cell components (case, spacer, spring)
 - Prepared electrolytes (baseline and TMS-containing)
- Procedure:
 - All assembly steps must be performed inside an argon-filled glovebox.
 - Place the graphite anode in the center of the bottom coin cell case.
 - Apply a few drops of the designated electrolyte to wet the anode surface.
 - Place the separator on top of the anode.
 - Add more electrolyte to ensure the separator is fully saturated.
 - Place the lithium metal counter electrode on top of the separator.
 - Position the spacer disk and spring on top of the lithium foil.
 - Place the top cap and crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.

3. Electrochemical Characterization

- Objective: To evaluate the electrochemical performance of the assembled cells.
- Equipment: Multi-channel battery cycler, electrochemical workstation with frequency response analyzer.

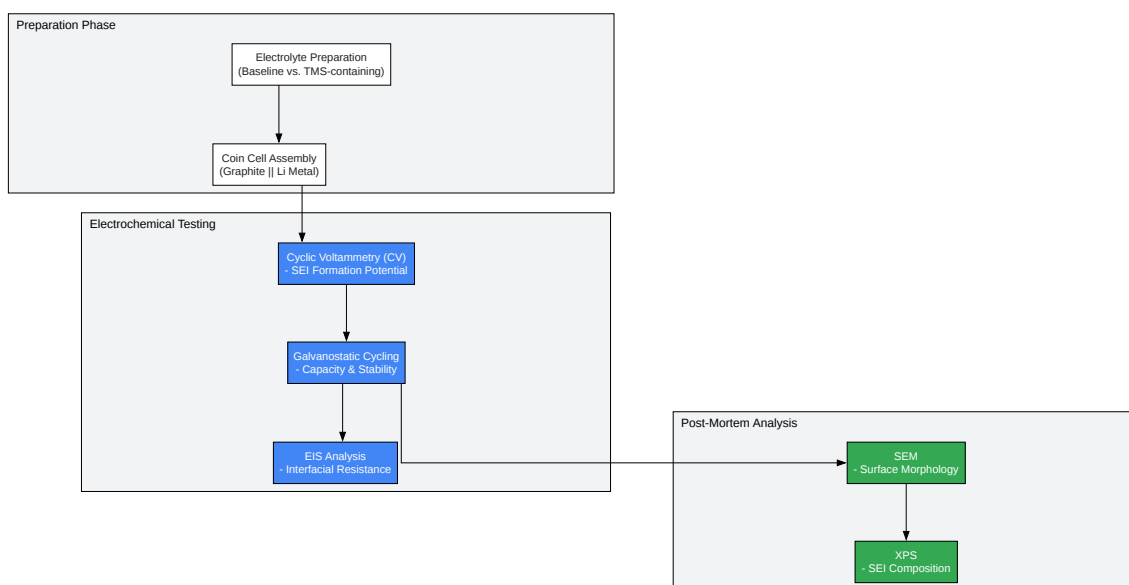
- Protocols:
 - Cyclic Voltammetry (CV):
 - Connect the assembled cell to the electrochemical workstation.
 - Scan the voltage at a slow rate (e.g., 0.1 mV/s) within a specified voltage window (e.g., 0.01 V to 3.0 V vs. Li/Li⁺).[\[5\]](#)
 - Run for 3-5 cycles to observe the SEI formation peaks (typically in the first cathodic scan) and the reversibility of lithium intercalation/de-intercalation.
 - Galvanostatic Cycling (Charge-Discharge Test):
 - Place the cell in the battery cycler.
 - Perform formation cycles at a low C-rate (e.g., C/20 or 50 mA g⁻¹) for the first few cycles.[\[5\]](#)
 - For long-term cycling, charge and discharge the cell at a constant C-rate (e.g., 1C) between 0.01 V and 1.5 V.[\[7\]](#)
 - Record the charge/discharge capacity, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100 or more).[\[4\]](#)
 - Electrochemical Impedance Spectroscopy (EIS):
 - Measure the impedance before cycling and after a set number of cycles.
 - Apply a small AC voltage amplitude (e.g., 5-10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
 - Analyze the resulting Nyquist plot to determine the charge transfer resistance and SEI resistance.[\[4\]](#)

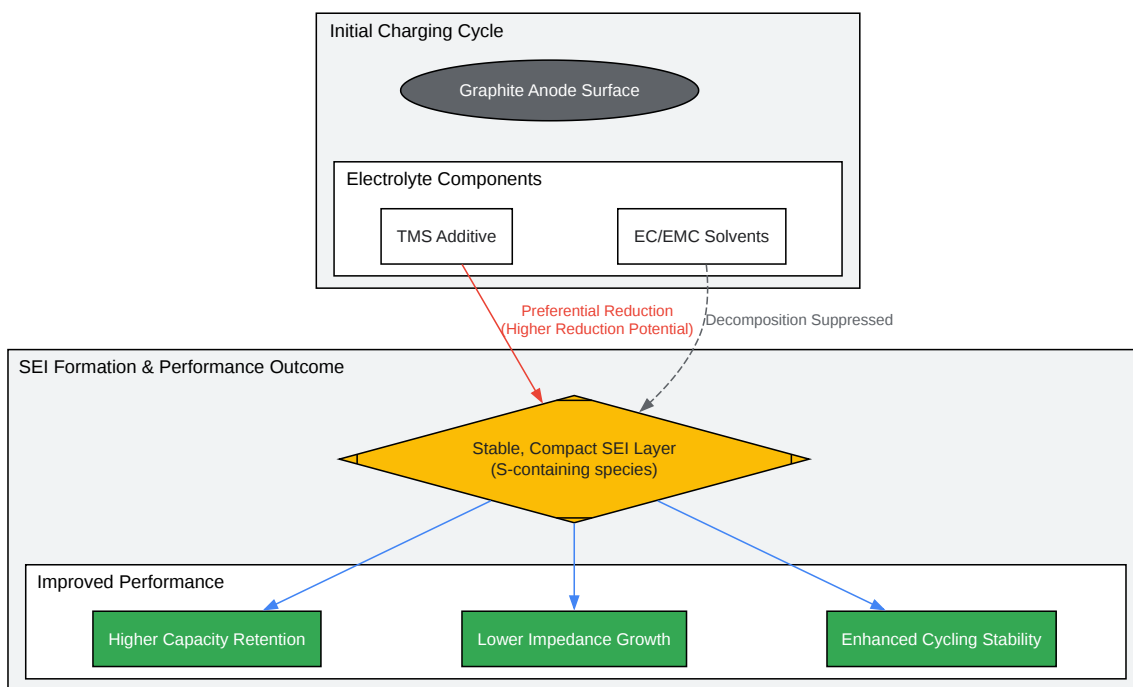
4. Post-Mortem Analysis

- Objective: To characterize the surface morphology and composition of the electrode after cycling.
- Procedure:
 - Carefully disassemble the cycled cells inside a glovebox.
 - Gently rinse the harvested anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.
 - Dry the electrode under vacuum.
 - Transfer the electrode for analysis using an air-tight container.
 - Scanning Electron Microscopy (SEM): To observe the surface morphology of the SEI layer.
[4]
 - X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the SEI layer and identify species derived from TMS decomposition.[1][4]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of TMS in improving battery performance.





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- To cite this document: BenchChem. [Application Notes: Electrochemical Performance of Electrolytes Containing Trimethylene Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092673#electrochemical-performance-of-electrolytes-containing-trimethylene-sulfate>]

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